2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Overview
Description
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione is a complex organic compound that belongs to the class of indene-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a cyclization reaction with indane-1,3-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted indene-1,3-dione compounds .
Scientific Research Applications
2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the fluorophenyl and methoxyphenyl groups.
Indanone: Another related compound used in the design of biologically active molecules.
Uniqueness
The presence of the fluorophenyl and methoxyphenyl groups in 2-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione imparts unique chemical properties, such as increased electron density and enhanced reactivity. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO3/c24-17-8-5-6-15(12-17)14-27-21-11-4-1-7-16(21)13-20-22(25)18-9-2-3-10-19(18)23(20)26/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNXMKGMFJZCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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